molecular formula C52H52O8P2 B12405325 SARS-CoV-2-IN-26

SARS-CoV-2-IN-26

Cat. No.: B12405325
M. Wt: 866.9 g/mol
InChI Key: DBTPWNSUELRXFJ-UHFFFAOYSA-N
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Description

SARS-CoV-2-IN-26 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a class of inhibitors designed to target specific viral proteins, thereby impeding the virus’s ability to replicate and spread within the host.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-26 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the Core Scaffold: This step involves the construction of the central framework of the molecule using a series of condensation and cyclization reactions.

    Functional Group Introduction: Various functional groups are introduced through substitution reactions, often using reagents such as halides, amines, and alcohols.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-26 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Functional groups within the molecule can be substituted using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

SARS-CoV-2-IN-26 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential to inhibit viral replication and its effects on cellular pathways.

    Medicine: Explored as a potential therapeutic agent for treating COVID-19 by targeting specific viral proteins.

    Industry: Utilized in the development of diagnostic tools and antiviral coatings.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-26 involves its interaction with specific viral proteins, such as the main protease (Mpro) or the RNA-dependent RNA polymerase (RdRP). By binding to these targets, the compound inhibits the virus’s ability to replicate its RNA and produce essential proteins, thereby halting its replication cycle. The molecular pathways involved include the inhibition of enzymatic activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Boceprevir: An inhibitor targeting the viral main protease.

    GC-376: Another main protease inhibitor with potent antiviral activity.

    Calpain Inhibitors II and XII: Compounds that inhibit viral replication by targeting the main protease.

Uniqueness

SARS-CoV-2-IN-26 is unique in its specific binding affinity and inhibitory potency against SARS-CoV-2 proteins. Compared to similar compounds, it may offer improved efficacy and reduced side effects, making it a promising candidate for further development.

Conclusion

This compound represents a significant advancement in the fight against COVID-19. Its detailed synthesis, versatile chemical reactivity, and broad scientific applications underscore its potential as a valuable tool in both research and therapeutic contexts. Continued investigation into its mechanism of action and comparison with similar compounds will further elucidate its role in combating viral infections.

Properties

Molecular Formula

C52H52O8P2

Molecular Weight

866.9 g/mol

IUPAC Name

[22-[hydroxy(3-methylbutoxy)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 3-methylbutyl hydrogen phosphate

InChI

InChI=1S/C52H52O8P2/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56)

InChI Key

DBTPWNSUELRXFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31

Origin of Product

United States

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